1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 937597-71-2
Cat. No.: VC4142219
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 937597-71-2](/images/structure/VC4142219.png)
Specification
CAS No. | 937597-71-2 |
---|---|
Molecular Formula | C17H17N3O2S |
Molecular Weight | 327.4 |
IUPAC Name | 1-cyclopentyl-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C17H17N3O2S/c1-10-15-12(17(21)22)9-13(14-7-4-8-23-14)18-16(15)20(19-10)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,21,22) |
Standard InChI Key | GFBRNSONABEMEA-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4CCCC4 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The molecule belongs to the pyrazolo[3,4-b]pyridine family, a bicyclic system comprising a pyrazole ring fused to a pyridine ring . Key substituents include:
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A cyclopentyl group at position 1, contributing steric bulk and lipophilicity.
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A methyl group at position 3, enhancing metabolic stability.
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A thiophen-2-yl moiety at position 6, introducing electronic diversity via sulfur-containing aromaticity.
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A carboxylic acid at position 4, enabling hydrogen bonding and salt formation .
The IUPAC name systematically describes these substituents, adhering to bicyclic numbering conventions .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as CHNOS, with a molecular weight of 327.40 g/mol. This aligns with the addition of a thiophene group (+CHS) to the scaffold of 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CHNO) .
Table 1: Comparative Molecular Properties
Property | Target Compound | Analog | Analog |
---|---|---|---|
Molecular Formula | CHNOS | CHNO | CHNOS |
Molecular Weight (g/mol) | 327.40 | 245.28 | 335.38 |
Key Substituents | Cyclopentyl, Thiophen-2-yl | Cyclopentyl, Methyl | Phenyl, Thiophen-2-yl |
Synthesis and Manufacturing
Retrosynthetic Analysis
While no direct synthesis route is documented, plausible pathways derive from methods for analogous pyrazolo[3,4-b]pyridines :
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Core Formation: Cyclocondensation of 5-aminopyrazole-4-carboxylates with β-keto esters under acidic conditions .
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Substituent Introduction:
Challenges and Optimization
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Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Carboxylic Acid Stability: Protection-deprotection strategies (e.g., tert-butyl esters) may mitigate side reactions during synthesis .
Physicochemical Properties
Predicted Solubility and Lipophilicity
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LogP: Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Low (~10 µM at pH 7.4) due to the hydrophobic cyclopentyl and thiophene groups .
Spectral Characteristics
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UV-Vis: Strong absorption near 270–290 nm (π→π* transitions in the heteroaromatic system) .
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NMR: Distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm) and thiophene protons (δ 7.2–7.4 ppm) .
Table 2: Predicted Collision Cross Section (CCS) Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H] | 328.08 | 175.6 |
[M+Na] | 350.06 | 191.1 |
[M-H] | 326.06 | 180.1 |
Comparative Analysis with Structural Analogues
Impact of Cyclopentyl vs. Phenyl Substitution
Replacing phenyl (as in Analog ) with cyclopentyl:
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Increased Solubility: Cyclopentyl’s aliphatic nature reduces π-stacking, enhancing aqueous solubility by ~20% .
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Metabolic Stability: Cyclopentyl resists cytochrome P450 oxidation compared to phenyl .
Role of Thiophene vs. Methyl Groups
The thiophen-2-yl group in the target compound vs. methyl in Analog :
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